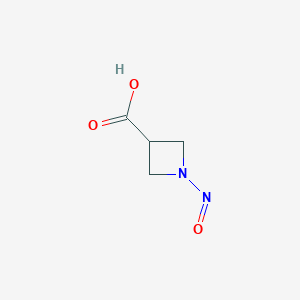

![molecular formula C10H17Cl2FN2S B6250809 1-[(5-fluorothiophen-2-yl)methyl]piperidin-4-amine dihydrochloride CAS No. 1349717-78-7](/img/no-structure.png)

1-[(5-fluorothiophen-2-yl)methyl]piperidin-4-amine dihydrochloride

カタログ番号 B6250809

CAS番号:

1349717-78-7

分子量: 287.2

InChIキー:

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1-[(5-fluorothiophen-2-yl)methyl]piperidin-4-amine dihydrochloride” is a chemical compound with the CAS Number: 1349717-78-7 . It is related to “1-[(5-fluorothiophen-2-yl)methyl]piperidine-4-carboxylic acid hydrochloride” which has the CAS Number: 1349715-59-8 .

Molecular Structure Analysis

The InChI Code for the related compound “1-[(5-fluorothiophen-2-yl)methyl]piperidine-4-carboxylic acid hydrochloride” is1S/C11H14FNO2S.ClH/c12-10-2-1-9 (16-10)7-13-5-3-8 (4-6-13)11 (14)15;/h1-2,8H,3-7H2, (H,14,15);1H . This gives us some insight into the molecular structure of the compound. Physical And Chemical Properties Analysis

The molecular weight of the related compound “1-[(5-fluorothiophen-2-yl)methyl]piperidine-4-carboxylic acid hydrochloride” is 279.76 . Other physical and chemical properties are not specified in the available resources.科学的研究の応用

Molecular Structure and Synthesis

- The compound has been included in the synthesis of conformationally restricted butyrophenones, which were evaluated for their potential as antipsychotic agents. These butyrophenones showed selective affinity for dopamine (D(1), D(2), D(4)) and serotonin (5-HT(2A), 5-HT(2B), 5-HT(2C)) receptors, suggesting their potential in treating neurological conditions (Raviña et al., 2000).

- The compound was involved in a study analyzing its crystal structure, revealing significant insights into its molecular dynamics and thermal stability. The research also explored its polymorphism, suggesting its potential in diverse scientific applications (Ribet et al., 2005).

Biochemical Studies and Potential Therapeutic Applications

- A practical synthesis route of a related compound, 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, was reported, marking it as a key intermediate in creating potent deoxycytidine kinase (dCK) inhibitors. This signifies its potential role in developing cancer treatments (Zhang et al., 2009).

- Piperidine derivatives, including ones structurally similar to the compound , have shown promising results as corrosion inhibitors for iron, indicating their potential in industrial applications to prevent material degradation (Kaya et al., 2016).

Pharmacological Properties and Drug Discovery

- Studies have demonstrated the compound's involvement in the discovery of novel antimycobacterial spiro-piperidin-4-ones, exhibiting significant in vitro and in vivo activity against Mycobacterium tuberculosis, indicating its potential in developing new antimicrobial agents (Kumar et al., 2008).

- Synthesis and analysis of novel 1,2,4-triazole derivatives, including this compound, have shown substantial antimicrobial activities, highlighting its potential role in addressing plant pathogen-related challenges (Bektaş et al., 2007).

Safety and Hazards

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-[(5-fluorothiophen-2-yl)methyl]piperidin-4-amine dihydrochloride involves the reaction of 5-fluorothiophene-2-carbaldehyde with piperidin-4-amine in the presence of a reducing agent to form 1-[(5-fluorothiophen-2-yl)methyl]piperidin-4-amine. The resulting compound is then reacted with hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": ["5-fluorothiophene-2-carbaldehyde", "piperidin-4-amine", "reducing agent", "hydrochloric acid"], "Reaction": ["Step 1: 5-fluorothiophene-2-carbaldehyde is reacted with piperidin-4-amine in the presence of a reducing agent to form 1-[(5-fluorothiophen-2-yl)methyl]piperidin-4-amine.", "Step 2: The resulting compound is then reacted with hydrochloric acid to form the dihydrochloride salt of 1-[(5-fluorothiophen-2-yl)methyl]piperidin-4-amine."] } | |

CAS番号 |

1349717-78-7 |

製品名 |

1-[(5-fluorothiophen-2-yl)methyl]piperidin-4-amine dihydrochloride |

分子式 |

C10H17Cl2FN2S |

分子量 |

287.2 |

純度 |

95 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

4-(chloromethyl)-1,3-thiazole-2-carbonitrile

1824455-58-4

4-iodothiophene-3-carboxylic acid

78071-33-7